molecular formula C8H12N2 B1284569 [(3-Methylphenyl)methyl]hydrazine CAS No. 51421-18-2

[(3-Methylphenyl)methyl]hydrazine

Cat. No.: B1284569
CAS No.: 51421-18-2
M. Wt: 136.19 g/mol
InChI Key: LRDZBVAFUXSPGH-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)methyl]hydrazine, also known as 3-methylbenzylhydrazine, is a hydrazine derivative featuring a benzyl group substituted with a methyl group at the meta position of the aromatic ring. Its dihydrochloride form (CAS: 2248321-55-1) has a molecular weight of 209.1 g/mol and is primarily used as a laboratory reagent for synthesizing heterocyclic compounds and pharmaceutical intermediates . Structurally, the compound consists of a hydrazine moiety (-NH-NH₂) attached to a methylene bridge (-CH₂-) linked to a 3-methylphenyl group. This configuration imparts unique electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

(3-methylphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-2-4-8(5-7)6-10-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDZBVAFUXSPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588260
Record name [(3-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-18-2
Record name [(3-Methylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51421-18-2
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Mechanism of Action

Mode of Action

It is known that hydrazines can react with carbonyl compounds to form hydrazones. This reaction is essentially irreversible as the adduct dehydrates. The formation of these hydrazones could potentially interfere with the normal functioning of biological molecules, leading to the observed biological effects.

Pharmacokinetics

Similar compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified, suggesting that they can be absorbed and distributed in the body

Result of Action

Similar compounds such as hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities. These compounds inhibit the growth of Leishmania aethiopica and Plasmodium berghei, suggesting that they may have similar effects on other parasites or cells.

Action Environment

The action, efficacy, and stability of [(3-Methylphenyl)methyl]hydrazine can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the reactivity of hydrazines and their ability to form hydrazones

Biological Activity

[(3-Methylphenyl)methyl]hydrazine, also known as m-tolylhydrazine, is a compound with significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol. Its structure features a hydrazine group attached to a 3-methylphenyl moiety, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that hydrazine derivatives, including this compound, exhibit antimicrobial properties against various pathogens. A study highlighted the effectiveness of certain hydrazone derivatives against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that modifications in the hydrazine structure can enhance antibacterial activity .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundTarget PathogenMIC (µg/mL)
Hydrazone AS. aureus3.13
Hydrazone BM. tuberculosis0.78 - 6.25

2. Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrated that certain hydrazone derivatives showed cytotoxic effects against various cancer cell lines, including HL-60 human promyelocytic leukemia cells, with IC₅₀ values reaching ≤5 µM .

Table 2: Cytotoxicity of Hydrazone Derivatives

CompoundCell LineIC₅₀ (µM)
Hydrazone CHL-60≤5
Hydrazone DMCF-71.18 ± 0.14

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit histone deacetylases (HDAC), which play a critical role in cancer progression .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

  • Study on Antimicrobial Efficacy : A research team synthesized various hydrazones and tested their activity against resistant strains of M. tuberculosis. The most promising derivative exhibited an MIC of 3.13 µg/mL against this pathogen .
  • Anticancer Screening : In a comprehensive screening involving multiple cancer cell lines, a derivative of this compound showed significant inhibition rates against breast cancer cells (MCF-7), outperforming standard chemotherapy agents .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between [(3-Methylphenyl)methyl]hydrazine and related benzylhydrazine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Property/Activity Reference
This compound dihydrochloride C₈H₁₄Cl₂N₂ 209.1 3-methylbenzyl Lab reagent, potential bioactivity
m-Tolylhydrazine C₇H₁₀N₂ 122.17 3-methylphenyl Chemical intermediate
(2-Fluorobenzyl)hydrazine hydrochloride C₇H₁₀ClFN₂ 176.62 2-fluorobenzyl Pharmaceutical intermediate
[(3-Methoxyphenyl)methyl]hydrazine dihydrochloride C₉H₁₄Cl₂N₂O 241.13 3-methoxybenzyl Research chemical

Key Observations :

  • Substituent Effects : The methyl group in this compound is electron-donating, enhancing the aromatic ring's electron density. In contrast, electron-withdrawing groups like fluorine (in 2-fluorobenzylhydrazine) reduce electron density, altering reactivity in nucleophilic substitutions .
  • Molecular Weight : The dihydrochloride salt form increases molecular weight and solubility in polar solvents compared to free bases like m-tolylhydrazine .

Spectroscopic and Physical Properties

  • NMR Data : For (E)-1-(3-Chlorophenyl)-2-(1-p-tolylethylidene)hydrazine (a structurally similar compound), methyl groups resonate at δ 2.38 and 2.28 in $ ^1H $-NMR, while aromatic protons appear between δ 6.83–7.68 . The meta-methyl group in this compound would likely produce similar upfield shifts due to its electron-donating nature.
  • Melting Points : m-Tolylhydrazine derivatives exhibit melting points around 100–110°C, whereas dihydrochloride salts (e.g., this compound dihydrochloride) have higher melting points due to ionic interactions .

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